ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxadiazole ring, a benzodioxin ring, and an ester group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxin and oxadiazole rings suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group might be susceptible to hydrolysis, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group might enhance its solubility in polar solvents .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis methods have been applied to produce hybrid molecules containing 1,3,4-oxadiazole and piperazine units, which exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These findings suggest potential applications in developing new antimicrobial agents and treatments for conditions related to lipid digestion and urease activity.
Synthesis and Characterization of Carbazole Derivatives
Carbazole derivatives synthesized from compounds involving ethyl chloroacetate and piperazine show significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). This points towards their potential in drug discovery, especially in developing treatments for cancer and infections.
Synthesis of Anticancer Agents
The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the importance of such structural frameworks in medicinal chemistry (Rehman et al., 2018). The synthesized compounds exhibit promising anticancer activity, underscoring the potential for similar compounds to be used in cancer research.
Antimicrobial Activity of Triazole Derivatives
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides and 1,3,4-oxadiazol substitutions demonstrate moderate to good antimicrobial activities (Jadhav et al., 2017). This suggests potential applications in developing new antimicrobial agents to combat bacterial and fungal infections.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-9-7-22(8-10-23)16(24)12-30-18-21-20-17(29-18)15-11-27-13-5-3-4-6-14(13)28-15/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVLUHLTACGHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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